molecular formula C17H25NO B13154010 3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol

3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13154010
M. Wt: 259.4 g/mol
InChI Key: SYBCDXBJVHFLPN-UHFFFAOYSA-N
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Description

3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol (CAS 1208908-90-0) is a chemical compound with a molecular formula of C17H25NO and a molecular weight of 259.39 g/mol . This product features the 9-azabicyclo[3.3.1]nonane skeleton, which is recognized in scientific literature as a key substructure in a variety of bioactive compounds and an important intermediate for synthesizing pharmaceuticals such as granisetron derivatives . As a functionalized analog of this core structure, your compound is a valuable building block for medicinal chemistry research and drug discovery programs . The propyl substitution on the nitrogen atom and the phenyl group at the 3-position make it a versatile intermediate for further chemical exploration and structure-activity relationship (SAR) studies. This product is supplied for research and development use only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

3-phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C17H25NO/c1-2-11-18-15-9-6-10-16(18)13-17(19,12-15)14-7-4-3-5-8-14/h3-5,7-8,15-16,19H,2,6,9-13H2,1H3

InChI Key

SYBCDXBJVHFLPN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2CCCC1CC(C2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of sodium borohydride in a methanol solvent to reduce the ketone group to an alcohol . Another approach involves the use of a ruthenium complex catalyst in the presence of hydrogen to achieve the reduction at a lower cost and with a simplified process .

Industrial Production Methods

Industrial production of this compound may leverage the same synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .

Mechanism of Action

The mechanism of action of 3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The granatane alkaloid family shares the 9-azabicyclo[3.3.1]nonan-3-ol skeleton but varies in substituents at positions 3 and 8. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 3) Substituents (Position 9) Molecular Formula Key Properties/Applications References
3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol Phenyl Propyl C₁₇H₂₅NO Research use; high lipophilicity due to propyl
α-Granatane Tropate (Compound 7) Tropic acid ester Methyl C₁₈H₂₆NO₃ Semi-synthetic; isolated from Duboisia spp.
α/β-Granatane Isovalerate (Compound 8) Isovalerate ester Methyl C₁₄H₂₆NO₂ Synthetic; used in pharmacological studies
(3-endo)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Hydroxyl Benzyl C₁₅H₂₁NO Research reagent; high stereochemical purity
Mazaticol Hydrochloride Hydroxyl 6,6,9-Trimethyl C₁₄H₂₆ClNO Antiparkinsonian drug; clinical use

Key Observations:

Propyl at position 9 increases lipophilicity compared to methyl or benzyl groups, which may affect bioavailability and metabolic stability . Esterified derivatives (e.g., tropate, isovalerate) exhibit modified pharmacokinetic profiles due to hydrolyzable ester linkages .

Synthetic Routes: The target compound is synthesized via methods similar to other granatane derivatives, often starting from 9-methyl-9-azabicyclo[3.3.1]nonan-3-ol (11) and modifying substituents via esterification or alkylation . Catalytic hydrogenation with Ru complexes (e.g., RuCl₂(PPh₃)₂(en)) is critical for achieving high enantiomeric purity in derivatives like endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol .

Esters such as α-granatane tropate (7) show structural parallels to tropane alkaloids but with distinct metabolic pathways due to the extended bicyclic system .

Research and Development Considerations

  • Stability and Storage : The compound requires storage at 2–8°C in sealed containers to prevent degradation, similar to other granatane derivatives .
  • Safety Profile: Limited toxicity data are available, but handling precautions (e.g., N100 respirators, avoiding inhalation) align with guidelines for related azabicyclic compounds .
  • Stereochemical Challenges : Synthesis of endo/exo isomers (e.g., 97.9:2.1 selectivity in Ru-catalyzed hydrogenation) highlights the importance of catalyst choice for desired configurations .

Biological Activity

3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol (CAS No. 1208908-90-0) is a compound belonging to the class of bicyclic amines, specifically a derivative of 9-azabicyclo[3.3.1]nonane. This compound has garnered attention due to its potential biological activities, particularly in relation to opioid receptors and its implications in pain management and addiction therapies.

Chemical Structure and Properties

The molecular formula of this compound is C17H25NOC_{17}H_{25}NO, with a molecular weight of 259.39 g/mol. The structure features a bicyclic framework with a hydroxyl group at the C3 position, which is crucial for its biological activity.

Opioid Receptor Interaction

Research indicates that this compound exhibits significant interaction with opioid receptors, particularly the mu-opioid receptor (MOR). It has been characterized as a partial agonist at MOR, suggesting that it can activate the receptor but with less efficacy compared to full agonists like morphine.

Key Findings:

  • Efficacy and Potency: In vitro studies have shown that this compound demonstrates subnanomolar potency (EC50 = 0.91 nM) in cAMP assays, indicating strong receptor activation without the full effects associated with traditional opioids .
  • Biased Agonism: The compound exhibits biased agonism, selectively activating G-protein signaling pathways while minimizing beta-arrestin recruitment, which is often linked to adverse effects such as respiratory depression .
  • Analgesic Properties: In vivo studies on nonhuman primates have suggested potential analgesic effects with limited respiratory depressant activity, making it a candidate for safer pain management alternatives .

Dopamine Receptor Modulation

In addition to its action on opioid receptors, there is emerging evidence that compounds similar to this compound may also interact with dopamine D3 receptors (D3R). This dual-target approach could provide therapeutic benefits in treating conditions like addiction by modulating both opioid and dopaminergic systems .

Case Studies

Several studies have explored the pharmacological profile of this compound:

  • Study on Pain Management: A study investigated the compound's efficacy in reducing pain responses in animal models compared to traditional opioids, highlighting its potential as a safer alternative due to reduced side effects.
  • Addiction Therapy Research: Another study focused on the compound's ability to decrease opioid self-administration in models of addiction, suggesting that its unique receptor profile may help mitigate cravings and withdrawal symptoms .

Comparative Analysis

A comparison of various compounds within the same class reveals differences in their efficacy and side effect profiles:

Compound NameMu Opioid Receptor ActivityDopamine D3 Receptor ActivitySide Effects
MorphineFull AgonistMinimalHigh
3-PROPYLOLAPartial AgonistModerateModerate
3-PHENYL-NONANPartial AgonistSignificantLow

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